1,3-Dichlorobutan-2-one (CAS 16714-77-5) is an asymmetric, bifunctional dihalo ketone that serves as a highly versatile electrophilic scaffold in advanced organic synthesis. Featuring both a primary and a secondary chloride flanking a reactive carbonyl group, this compound is primarily utilized for the regioselective construction of substituted heterocycles, such as thiazoles and imidazoles, and as a direct precursor for complex sulfur-containing compounds [1]. Its dual reactive sites provide distinct steric and electronic environments, making it a critical building block for applications requiring precise chemocontrol and sequential functionalization in pharmaceutical and agrochemical manufacturing workflows [2].
Substituting 1,3-dichlorobutan-2-one with symmetric analogs like 1,3-dichloro-2-propanone or monohalogenated variants such as 1-chloro-2-butanone fundamentally compromises synthetic efficiency and regiocontrol. Symmetric dihalo ketones lack the additional methyl group, preventing the formation of specifically substituted asymmetric heterocycles and leading to poor chemoselectivity during sequential nucleophilic attacks due to identical primary chlorides [1]. Conversely, monohalo ketones require multi-step halogenation sequences to achieve the bifunctionality necessary for annulation or bis-thioether formation, significantly increasing process time, reducing overall yield, and introducing unwanted byproducts into the procurement pipeline [2].
In the synthesis of substituted heterocycles via condensation reactions, the structural asymmetry of 1,3-dichlorobutan-2-one provides strict regiocontrol. Compared to the symmetric baseline 1,3-dichloro-2-propanone, which yields unsubstituted chloromethyl derivatives, 1,3-dichlorobutan-2-one directs the formation of specifically substituted systems (e.g., 4-(chloromethyl)-5-methylthiazoles) [1]. The distinct steric and electronic profiles of the C1 (primary) and C3 (secondary) chlorides ensure that cyclization occurs with high regioselectivity, avoiding the statistical mixtures or lack of substitution inherent to symmetric precursors [1].
| Evidence Dimension | Regiochemical outcome in heterocycle synthesis |
| Target Compound Data | Yields specifically asymmetric, methyl-substituted heterocycles |
| Comparator Or Baseline | 1,3-dichloro-2-propanone (yields symmetric/unsubstituted chloromethyl derivatives) |
| Quantified Difference | Provides deterministic asymmetric substitution versus symmetric baseline |
| Conditions | Condensation with thioureas/thioamides or amidines in polar solvents |
Procuring this specific asymmetric scaffold is essential for synthesizing APIs that require precise methyl group positioning for target receptor binding.
1,3-dichlorobutan-2-one acts as a highly efficient bifunctional alkylating agent. When reacted with alkali metal mercaptides, it yields 1,3-bis-thioethers (e.g., 1,3-bis-benzylthio-2-butanone) in a single step[1]. In contrast, using a monohalo analog like 1-chloro-2-butanone only produces a mono-thioether, necessitating a subsequent halogenation and second alkylation step to reach the same dithiolane precursor [2]. This direct bis-alkylation capability significantly streamlines the synthetic route and improves overall processability.
| Evidence Dimension | Synthetic step count for bis-thioether formation |
| Target Compound Data | 1 step (direct bis-alkylation at C1 and C3) |
| Comparator Or Baseline | 1-chloro-2-butanone (requires ≥3 steps for equivalent bis-functionalization) |
| Quantified Difference | Eliminates at least 2 synthetic steps and associated purification losses |
| Conditions | Reaction with 2 molar equivalents of mercaptide in ethanol/methanol |
Reduces raw material costs and cycle times in the industrial scale-up of sulfur-containing heterocycles and dithiolane derivatives.
The structural framework of 1,3-dichlorobutan-2-one features a primary chloride at C1 and a secondary chloride at C3. This steric differentiation allows for controlled, sequential nucleophilic displacement, where the less sterically hindered C1 chloride can be reacted preferentially [1]. Symmetric dihalides like 1,3-dichloro-2-propanone have identical primary chlorides, making mono-substitution difficult to control without resulting in statistical mixtures and poor yields of the mono-adduct [2].
| Evidence Dimension | Chemoselectivity in sequential nucleophilic substitution |
| Target Compound Data | High selectivity due to primary vs. secondary chloride steric differentiation |
| Comparator Or Baseline | 1,3-dichloro-2-propanone (poor selectivity due to identical primary chlorides) |
| Quantified Difference | Enables controlled mono-functionalization without statistical product distribution |
| Conditions | Controlled stoichiometric addition of nucleophiles at low to ambient temperatures |
Allows chemists to build complex, unsymmetrical molecules in one pot without relying on expensive and time-consuming protecting group strategies.
Ideal for Hantzsch-type condensation reactions where a specific asymmetric substitution pattern (e.g., 5-methyl-4-chloromethyl) is required for the final pharmaceutical active, leveraging the compound's regioselective cyclization capabilities [1].
Serves as a direct, single-step precursor for 1,3-bis-thioether ketones, which are subsequently cyclized to form 1,2-dithiolane-4-carboxylic acid derivatives used in anti-inflammatory and cellular growth inhibition studies[2].
Utilized in complex organic synthesis workflows where the differential reactivity of its primary and secondary chlorides allows for the stepwise introduction of two different nucleophiles without the need for protecting groups [1].
Irritant